molecular formula C10H19NO3 B2360163 Ethyl 2-amino-3-(oxan-2-yl)propanoate CAS No. 321328-63-6

Ethyl 2-amino-3-(oxan-2-yl)propanoate

Cat. No.: B2360163
CAS No.: 321328-63-6
M. Wt: 201.266
InChI Key: ZZZOKMGFCMMSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl 2-amino-3-(oxan-2-yl)propanoate is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(oxan-2-yl)propanoate typically involves the reaction of ethyl acrylate with an oxane derivative under controlled conditions. One common method includes the use of a palladium-catalyzed hydrogenation followed by Baeyer-Villiger oxidation . The reaction conditions often involve the use of ethyl acetate as a solvent and hydrogen peroxide as an oxidizing agent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(oxan-2-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield saturated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oxane ring, which provides a distinct structural feature that can influence its reactivity and interactions with other molecules . This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-amino-3-(oxan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)9(11)7-8-5-3-4-6-14-8/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZOKMGFCMMSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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